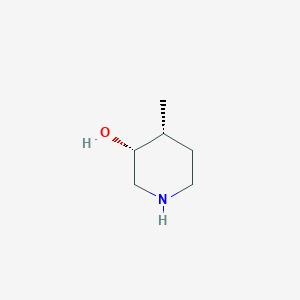

cis-3-Hydroxy-4-methylpiperidine

Descripción

cis-3-Hydroxy-4-methylpiperidine is a piperidine derivative characterized by a hydroxyl (-OH) group at the C3 position and a methyl (-CH₃) group at the C4 position in a cis stereochemical configuration. Piperidine derivatives are critical in medicinal chemistry and drug synthesis due to their versatility as building blocks for pharmaceuticals, agrochemicals, and ligands in catalysis. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the methyl group introduces steric effects, influencing both reactivity and pharmacokinetic properties .

Propiedades

IUPAC Name |

(3R,4R)-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Hydroxy-4-methylpiperidine can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a 4-methylpiperidin-3-one derivative, using chiral catalysts. This method ensures the selective formation of the desired (3R,4R) enantiomer.

Another method involves the reduction of (3R,4R)-4-methylpiperidin-3-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to obtain the alcohol derivative .

Industrial Production Methods

Industrial production of cis-3-Hydroxy-4-methylpiperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

cis-3-Hydroxy-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different derivatives, such as amines, using reducing agents like LiAlH4.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cis-3-Hydroxy-4-methylpiperidine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Notably, it is involved in the synthesis of Flavopiridol , which is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs). This inhibition is vital for cancer therapy, as CDKs play a significant role in cell cycle regulation and tumor proliferation . Flavopiridol has been studied extensively for its antitumor effects, making cis-3-hydroxy-4-methylpiperidine an important compound in oncological research.

Synthetic Chemistry

The compound is utilized in synthetic chemistry as a building block for creating more complex molecules. Its ability to participate in various chemical reactions allows chemists to modify its structure to develop new derivatives with potentially enhanced biological activities. For example, derivatives of piperidine are often synthesized for their antimicrobial properties and as potential drug candidates .

Medicinal Chemistry

In medicinal chemistry, cis-3-hydroxy-4-methylpiperidine is explored for its potential therapeutic applications beyond oncology. Research indicates that modifications of this compound can lead to new agents targeting neurological disorders and other diseases due to its interaction with specific receptors in the brain .

Studies have shown that derivatives of cis-3-hydroxy-4-methylpiperidine exhibit significant biological activities, including antimicrobial and antifungal properties. These findings suggest that this compound could be further developed into effective treatments for infectious diseases .

Case Study 1: Synthesis of Flavopiridol

A detailed investigation into the synthesis of Flavopiridol highlights the importance of cis-3-hydroxy-4-methylpiperidine as a precursor. The process involves several steps, including the formation of key intermediates that utilize this compound to achieve the desired pharmacophore necessary for CDK inhibition. The resulting product has undergone clinical trials demonstrating efficacy against various cancers .

Case Study 2: Antimicrobial Activity

Research published in the European Journal of Medicinal Chemistry examined novel derivatives of piperidine, including those derived from cis-3-hydroxy-4-methylpiperidine. The study reported significant antimicrobial activity against several bacterial strains, indicating potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of cis-3-Hydroxy-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares cis-3-Hydroxy-4-methylpiperidine with three analogs: cis-N-Benzyl-3-methylamino-4-methylpiperidine, CIS-3-METHOXY-4-AMINOPIPERIDINE, and 4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol.

Key Observations:

- Hydroxyl vs. Methoxy/Amino Groups: The hydroxyl group in cis-3-Hydroxy-4-methylpiperidine increases polarity and acidity compared to the methoxy group in CIS-3-METHOXY-4-AMINOPIPERIDINE, which is more electron-donating and lipophilic. Amino groups (e.g., in CIS-3-METHOXY-4-AMINOPIPERIDINE) enhance basicity and nucleophilicity .

- Aromatic vs. Aliphatic Substituents: 4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol contains an aromatic phenol group, enabling π-π stacking interactions absent in aliphatic analogs .

Physicochemical and Pharmacological Properties

- Solubility : The hydroxyl group in cis-3-Hydroxy-4-methylpiperidine improves aqueous solubility compared to the methoxy and benzyl derivatives, which are more lipid-soluble .

- Biological Activity: Piperidine derivatives with amino groups (e.g., CIS-3-METHOXY-4-AMINOPIPERIDINE) are often utilized in drug design for their ability to interact with biological targets (e.g., enzymes, receptors). The hydroxyl group in cis-3-Hydroxy-4-methylpiperidine may confer antioxidant or metal-chelating properties .

Actividad Biológica

cis-3-Hydroxy-4-methylpiperidine is a compound of significant interest in biological research due to its diverse applications in medicinal chemistry and its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of cis-3-Hydroxy-4-methylpiperidine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry is critical for its binding affinity and activity, allowing it to function as either an inhibitor or activator of biochemical pathways depending on the target molecule involved.

Key Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to altered metabolic pathways.

- Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways related to neurological functions and other physiological processes.

Applications in Scientific Research

cis-3-Hydroxy-4-methylpiperidine serves multiple roles in scientific research:

- Chemistry : It acts as a building block for synthesizing complex organic molecules and chiral intermediates.

- Biology : The compound is utilized in studying enzyme mechanisms and as a ligand in biochemical assays.

- Medicine : It is a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and other therapeutic areas .

Case Studies and Research Findings

Several studies have highlighted the biological activity of cis-3-Hydroxy-4-methylpiperidine:

- Anticancer Activity : Recent research indicates that derivatives of piperidine, including cis-3-Hydroxy-4-methylpiperidine, exhibit potential anticancer properties. A study demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Opioid Receptor Interaction : Another study explored the relationship between similar piperidine derivatives and opioid receptors. The findings suggest that modifications in the molecular structure can alter receptor selectivity and potency, indicating a nuanced interaction with opioid receptors that could be leveraged for therapeutic purposes .

- Biodegradation Studies : Research has shown that certain bacteria can metabolize cis-3-Hydroxy-4-methylpiperidine, indicating its potential environmental impact and the role it may play in biogeochemical cycles .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.